

The Fundamental Chemistry of Sodium sulfide Hydrates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sulfide

Cat. No.: B031361

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfide (Na_2S) is an inorganic salt that exists in anhydrous and various hydrated forms. While the anhydrous form has its applications, the hydrated salts, particularly **sodium sulfide** nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$) and **sodium sulfide** pentahydrate ($\text{Na}_2\text{S}\cdot 5\text{H}_2\text{O}$), are more commonly encountered in laboratory and industrial settings. These compounds are noteworthy for their strong alkalinity in aqueous solutions and their role as a potent reducing agent.[\[1\]](#)[\[2\]](#)

In recent years, **sodium sulfide** hydrates have garnered significant interest in the biomedical and pharmaceutical fields, primarily as a reliable and straightforward source of hydrogen sulfide (H_2S).[\[3\]](#)[\[4\]](#) H_2S is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in a myriad of physiological and pathophysiological processes.[\[5\]](#)[\[6\]](#) This guide provides a comprehensive overview of the fundamental chemistry of **sodium sulfide** hydrates, including their synthesis, properties, and analytical characterization. It also delves into their emerging role in drug development as H_2S donors, detailing relevant signaling pathways and experimental protocols.

Physicochemical Properties of Sodium Sulfide and its Hydrates

The physical and chemical properties of **sodium sulfide** are significantly influenced by its degree of hydration. The anhydrous salt and its common hydrates exhibit distinct characteristics in terms of appearance, density, melting point, and solubility.^{[2][7]} Technical grades of **sodium sulfide** hydrates often appear yellow to brick-red due to the presence of polysulfides.^[2]

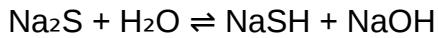
Physical Properties

A summary of the key physical properties of anhydrous **sodium sulfide** and its common hydrates is presented in Table 1. The data highlights the substantial impact of water of crystallization on the physical nature of the compound.

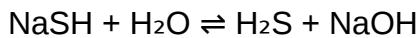
Property	Anhydrous Sodium Sulfide (Na ₂ S)	Sodium Sulfide Pentahydrate (Na ₂ S·5H ₂ O)	Sodium Sulfide Nonahydrate (Na ₂ S·9H ₂ O)
Molar Mass (g/mol)	78.0452 ^[7]	168.12 ^[8]	240.18 ^[7]
Appearance	White to yellowish crystalline solid ^[7]	Colorless orthorhombic crystals ^[8]	Colorless to yellowish crystalline solid ^[7]
Density (g/cm ³)	1.856 ^[2]	1.580 ^[8]	1.43 ^[2]
Melting Point (°C)	1,176 ^[2]	120 ^[8]	50 ^[2]
Solubility in Water	18.6 g/100 mL (20 °C) ^[2]	Very soluble ^[9]	Highly soluble ^[7]
Solubility in Other Solvents	Slightly soluble in alcohol; insoluble in ether ^[10]	Soluble in alcohol; insoluble in ether ^[8]	Sparingly soluble in ethanol ^[7]

Thermodynamic Properties

The thermodynamic parameters of **sodium sulfide** and its hydrates are crucial for understanding their stability and reactivity. A selection of these properties is provided in Table 2.

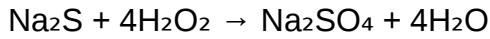

Property	Anhydrous Sodium Sulfide (Na ₂ S)
Standard Molar Heat of Formation (ΔfH° kJ/mol)	-364.8[11]
Standard Molar Gibbs Free Energy of Formation (ΔfG° kJ/mol)	-349.8[11]
Standard Molar Entropy (S° J/mol·K)	83.7[11]

Chemical Properties and Reactions

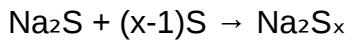

Sodium sulfide hydrates are highly reactive compounds. Their chemistry is dominated by the nucleophilicity and reducing power of the sulfide ion, as well as the strong basicity imparted upon dissolution in water.

Hydrolysis and Alkalinity

In aqueous solution, **sodium sulfide** undergoes hydrolysis to form sodium hydrosulfide (NaSH) and sodium hydroxide (NaOH), resulting in a strongly alkaline solution.[2]



This equilibrium is responsible for the characteristic "rotten egg" smell of **sodium sulfide**, as the hydrosulfide ion can further react with water to release hydrogen sulfide gas, particularly in the presence of atmospheric carbon dioxide.[7]



Redox Reactions

The sulfide ion is a strong reducing agent and can be oxidized by various oxidizing agents. For instance, it reacts with hydrogen peroxide to form sodium sulfate.[1]

In the presence of elemental sulfur, **sodium sulfide** reacts to form sodium polysulfides (Na₂S_x), where x can range from 2 to 6.[1]

Reactions with Acids

Sodium sulfide reacts vigorously with acids to produce highly toxic hydrogen sulfide gas.[\[1\]](#)

Synthesis and Preparation Industrial Production

Industrially, anhydrous **sodium sulfide** is primarily produced via the carbothermic reduction of sodium sulfate, often using coal as the reducing agent at high temperatures (900-1100 °C).[\[6\]](#)
[\[7\]](#)

The resulting crude product is then typically purified and hydrated to produce the desired **sodium sulfide** hydrate.[\[6\]](#)

Laboratory Synthesis of Sodium Sulfide Hydrates

In a laboratory setting, **sodium sulfide** can be prepared by reacting sodium hydroxide with hydrogen sulfide. The stoichiometry of the reaction determines the final product. An excess of H₂S leads to the formation of sodium hydrosulfide, which can then be neutralized with a stoichiometric amount of NaOH to yield **sodium sulfide**.[\[12\]](#)

- H₂S + NaOH → NaSH + H₂O
- NaSH + NaOH → Na₂S + H₂O

The resulting aqueous solution can then be cooled under controlled conditions to crystallize specific hydrates. For example, cooling a concentrated **sodium sulfide** solution (30-50 wt%) from above 90 °C to a final temperature not lower than 50-55 °C can yield crystals of Na₂S·5.5H₂O.[\[13\]](#)

Dehydration of Sodium Sulfide Hydrates

Anhydrous **sodium sulfide** can be prepared by the dehydration of its hydrates. This process must be carried out carefully to prevent oxidation. A common laboratory method involves

heating **sodium sulfide** nonahydrate in a stream of an inert gas, such as nitrogen or hydrogen, until the evolution of water ceases.[12] The dehydration can also be performed in a stepwise manner under reduced pressure and controlled temperature to obtain lower hydrates.[14]

Experimental Protocols

Iodometric Titration for the Determination of Sulfide Content

This method is based on the oxidation of sulfide ions by a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate solution.

Reagents:

- Standard 0.1 N Iodine Solution
- Standard 0.1 N Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution
- Starch Indicator Solution
- 3 N Hydrochloric Acid (HCl)
- Degassed, deionized water

Procedure:

- Accurately weigh approximately 275 mg of the **sodium sulfide** hydrate sample and dissolve it in 30 mL of degassed, deionized water in a 250-mL beaker.[15]
- While stirring, add 50.0 mL of standard 0.1 N iodine solution.[15]
- Add 2 mL of 3 N HCl and allow the solution to stand in a dark place for 15 minutes.[15]
- Titrate the excess iodine with standard 0.1 N sodium thiosulfate solution until a pale yellow color is observed.[15]
- Add 5 mL of starch indicator solution, which will result in a dark blue color.[15]

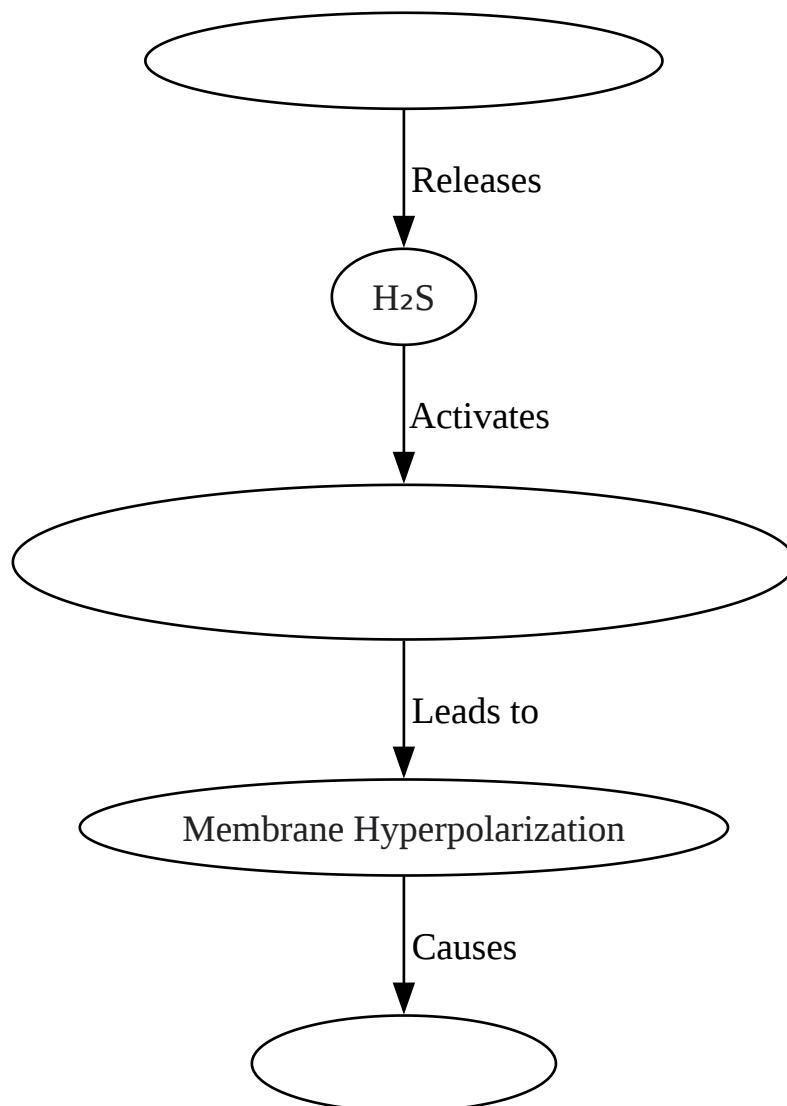
- Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears.[15]
- Perform a blank titration using the same procedure without the **sodium sulfide** sample.[15]
- Calculate the sulfide content based on the difference in the volume of titrant used for the sample and the blank. Each mL of 0.1 N sodium thiosulfate is equivalent to 12.01 mg of $\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$.[15]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the dehydration and thermal stability of **sodium sulfide** hydrates.

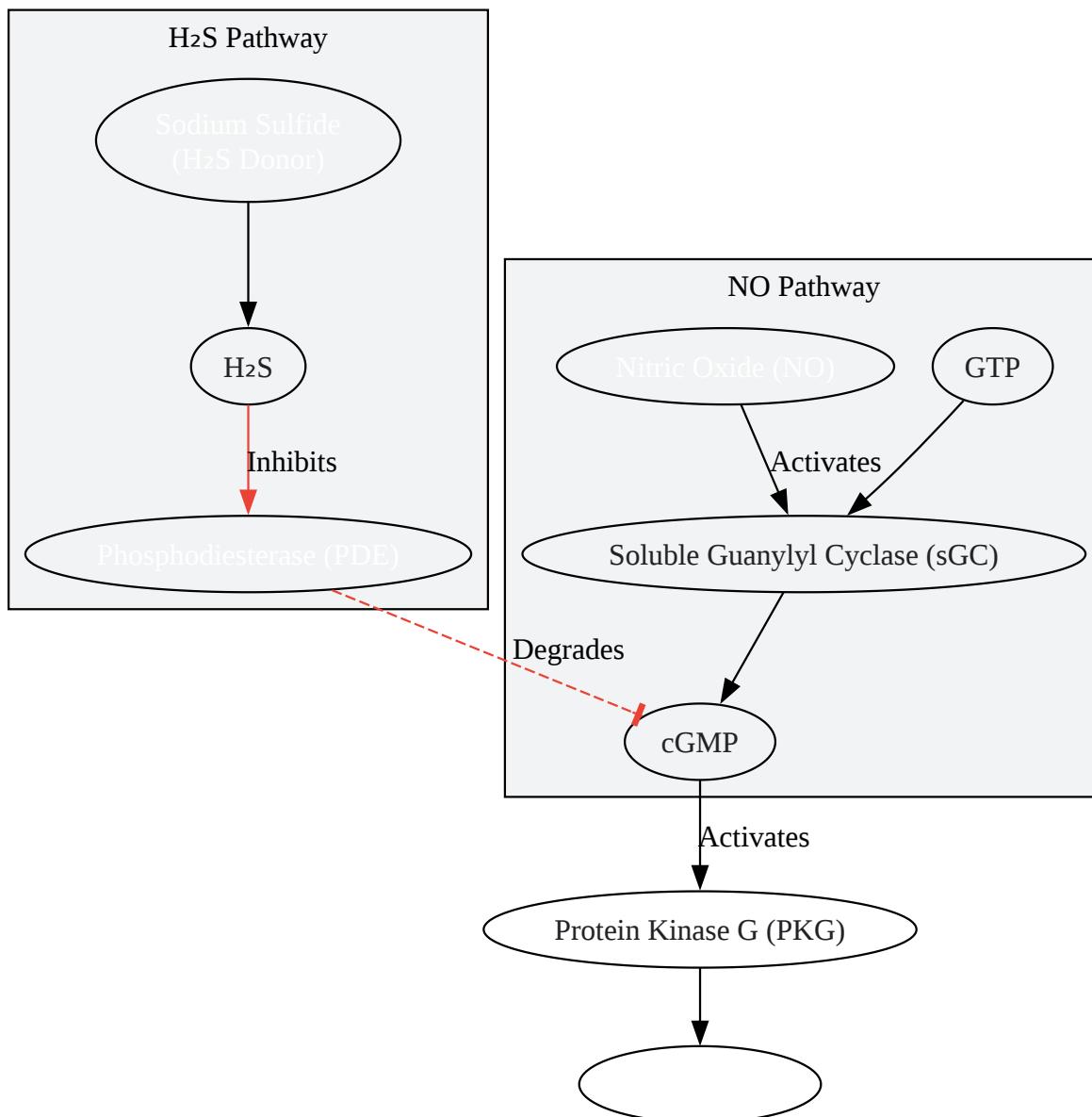
General Procedure:

- Place a small, accurately weighed sample (typically 5-10 mg) of the **sodium sulfide** hydrate into an appropriate TGA/DSC pan (e.g., alumina or platinum).
- Place the pan in the TGA/DSC instrument.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
- The TGA curve will show stepwise weight losses corresponding to the loss of water molecules, allowing for the identification of different hydrate phases. The DSC curve will show endothermic peaks corresponding to the dehydration and melting events.

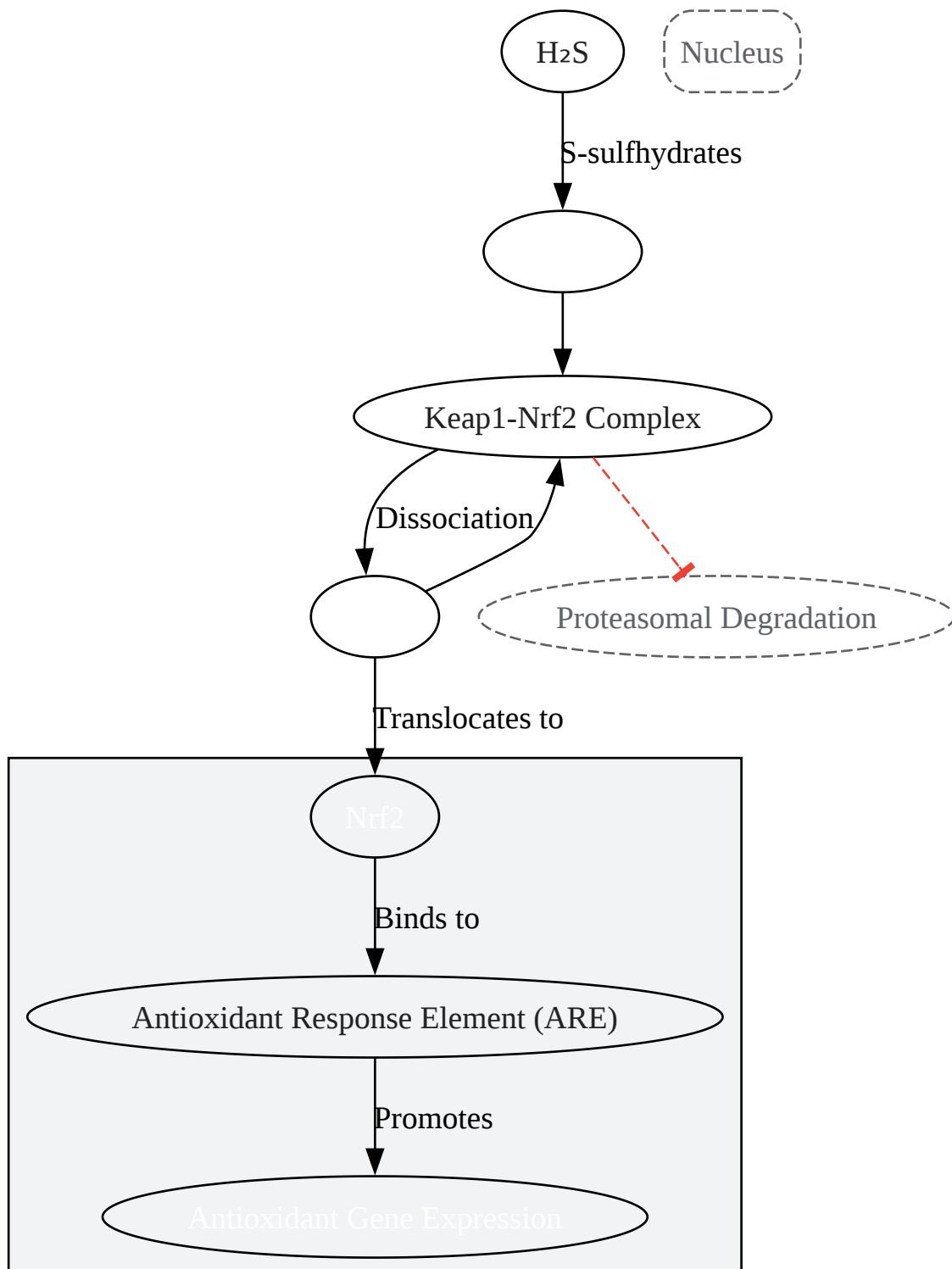

Role in Drug Development: Sodium Sulfide as a Hydrogen Sulfide Donor

The primary pharmacological interest in **sodium sulfide** hydrates lies in their ability to act as direct and rapid donors of hydrogen sulfide (H_2S) in biological systems.[3][4] Upon dissolution in aqueous media, they readily release H_2S and its conjugate base, hydrosulfide (HS^-), which are the biologically active forms.[3]

H₂S Signaling Pathways


H₂S is involved in a wide array of signaling pathways, many of which are of therapeutic interest.

H₂S is a potent vasodilator. One of the primary mechanisms for this effect is the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[16][17] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and vasodilation.[16]


[Click to download full resolution via product page](#)

H_2S exhibits significant crosstalk with the nitric oxide (NO) signaling pathway. It can increase the bioavailability of NO and enhance its vasodilatory effects.^[5] One mechanism involves the inhibition of phosphodiesterase (PDE), the enzyme that degrades cyclic guanosine monophosphate (cGMP).^[5] By inhibiting PDE, H_2S leads to an accumulation of cGMP, which potentiates NO-mediated vasodilation.^[18]

[Click to download full resolution via product page](#)

H₂S has demonstrated significant antioxidant and cytoprotective properties. A key mechanism underlying these effects is the activation of the Keap1-Nrf2 pathway.[19] H₂S can induce the S-sulphydrylation of Keap1, a repressor protein of Nrf2.[20] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and promote the transcription of antioxidant genes.[19][20]

[Click to download full resolution via product page](#)

H₂S-Releasing Drugs in Development

The therapeutic potential of H₂S has led to the development of novel H₂S-releasing drugs. While simple sulfide salts like **sodium sulfide** are valuable research tools, their rapid and uncontrolled release of H₂S can be a limitation for therapeutic applications.[4] Consequently, much research is focused on developing "slow-release" H₂S donors and hybrid drugs that combine an H₂S-releasing moiety with an existing drug molecule to enhance its efficacy and reduce side effects.[4][21] Examples include H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs) and H₂S-releasing derivatives of existing cardiovascular drugs.[4][15]

Conclusion

Sodium sulfide hydrates are versatile chemical compounds with a rich and complex chemistry. Beyond their traditional industrial applications, their role as potent and readily available H₂S donors has positioned them as invaluable tools in biomedical research and drug development. A thorough understanding of their fundamental properties, synthesis, and reactivity is essential for any researcher working in this exciting and rapidly evolving field. The ability of H₂S to modulate key signaling pathways involved in cardiovascular health, inflammation, and oxidative stress underscores the significant therapeutic potential of harnessing the chemistry of these simple, yet powerful, molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Paradigms of H₂S-Induced Vasodilation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders [frontiersin.org]
- 5. NO-H₂S interactions involve cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium sulfide synthesis: a Six-step production Process [jamgroupco.com]

- 7. Sodium sulfide - Wikipedia [en.wikipedia.org]
- 8. 1313-83-3 CAS MSDS (SODIUM SULFIDE PENTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Sodium Sulfide | Na₂S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. prepchem.com [prepchem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. US5071632A - Process for preparing crystals of anhydrous sodium sulfide - Google Patents [patents.google.com]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The vasorelaxant effect of H₂S as a novel endogenous gaseous KATP channel opener | The EMBO Journal [link.springer.com]
- 18. pnas.org [pnas.org]
- 19. Hydrogen Sulfide Induces Keap1 S-sulphydrylation and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intersection of H₂S and Nrf2 signaling: Therapeutic opportunities for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Fundamental Chemistry of Sodium sulfide Hydrates: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031361#fundamental-chemistry-of-sodium-sulfide-hydrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com